3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine
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Overview
Description
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a cyclopropyl group, a tetrahydronaphthalenyl sulfonyl group, a piperidinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Tetrahydronaphthalenyl Sulfonyl Group: This step involves sulfonylation reactions, where the sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Incorporation of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidinyl groups.
Reduction: Reduction reactions can target the oxadiazole ring and the sulfonyl group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidinyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various bases and acids are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine is studied for its potential as a building block in organic synthesis
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and advanced composites. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-5-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-Cyclopropyl-5-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyclopropyl-5-[[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-28(26,19-10-9-16-5-1-2-6-18(16)13-19)24-11-3-4-15(14-24)12-20-22-21(23-27-20)17-7-8-17/h9-10,13,15,17H,1-8,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDWNOLZYDRIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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